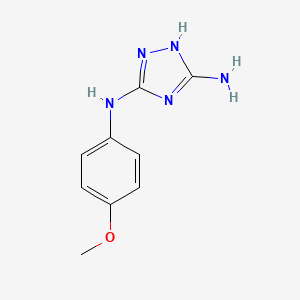![molecular formula C14H12ClNO B2388604 (3-chlorobenzyl)[(Z)-phénylméthylidène]ammoniumolate CAS No. 939888-01-4](/img/structure/B2388604.png)
(3-chlorobenzyl)[(Z)-phénylméthylidène]ammoniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Des chercheurs ont découvert que de nouveaux dérivés du 1,9-diazaspiro[5.5]undécane liés au 3-chlorobenzyle présentent une activité inhibitrice contre le DENV2 . Ces composés ont démontré leur puissance dans un essai cellulaire, des substitutions spécifiques (par exemple, des groupes 2-méthylbenzyle, 4-bromobenzyle et 4-cyanobenzyle) montrant des résultats prometteurs.
- Les calculs d'amarrage ont identifié la méthyltransférase NS5 comme une cible probable pour cette série de composés. Des simulations de dynamique moléculaire ont confirmé les résultats expérimentaux d'affinité de liaison, un dérivé (SPO-6) présentant l'énergie de liaison la plus favorable .
- Il est important de noter que SPO-6 s'est avéré non toxique et possédait de meilleures caractéristiques de type médicament par rapport au médicament antiviral standard ribavirine .
Activité antivirale contre le virus de la dengue de type 2 (DENV2)
Synthèse de 3-(2-chlorobenzyl)-6-(phényl substitué)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
En résumé, « (3-chlorobenzyl)[(Z)-phénylméthylidène]ammoniumolate » s'avère prometteur comme agent antiviral contre le DENV2 et a été synthétisé en utilisant des méthodes assistées par micro-ondes. Des recherches supplémentaires sont essentielles pour explorer pleinement son potentiel dans divers domaines scientifiques . Si vous avez besoin d'informations plus détaillées ou si vous avez des questions spécifiques, n'hésitez pas à nous les poser !
Mécanisme D'action
The mechanism of action of 3-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate is not fully understood. However, it is believed that the compound acts as an acid-base catalyst, which facilitates the formation of organic compounds from simpler starting materials. Additionally, the compound may act as a Lewis acid, which can activate certain organic molecules and promote their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate are not well understood. However, the compound is believed to have a wide range of effects on the body, including the inhibition of certain enzymes and the activation of others. Additionally, the compound may have an effect on neurotransmitters and other cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. Additionally, the compound is relatively non-toxic and has a low vapor pressure, making it safe to use in the laboratory. However, the compound is also relatively unstable and may degrade over time, so it should be stored properly and used within a short period of time.
Orientations Futures
The potential future directions for research on 3-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted into the compound’s ability to act as a catalyst in the synthesis of organic compounds, and its potential use as a reagent in the synthesis of pharmaceuticals and other organic products. Finally, further research could be conducted into the compound’s potential use in the synthesis of polymeric materials, such as polyurethanes and polycarbonates.
Méthodes De Synthèse
The synthesis of 3-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate can be accomplished through a variety of methods. The most common method involves the reaction of benzyl chloride with a phenylmethylidene group in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired compound. Alternatively, the compound can be synthesized from a mixture of benzyl chloride and ammonium acetate in the presence of a base.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenylmethanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRZGBRJBSDFFB-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Cl)\[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2388521.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2388523.png)
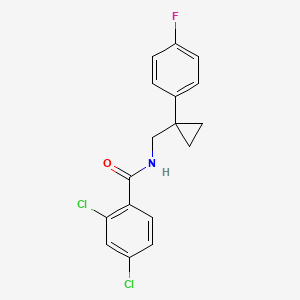
![ethyl 4-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2388527.png)
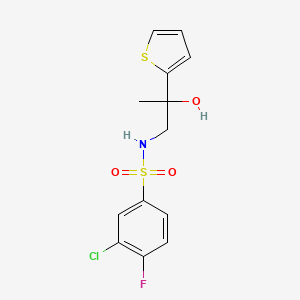
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2388530.png)
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)
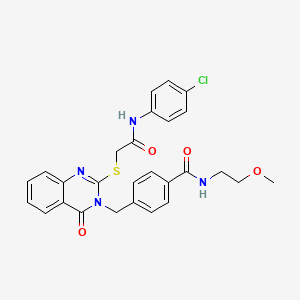
![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
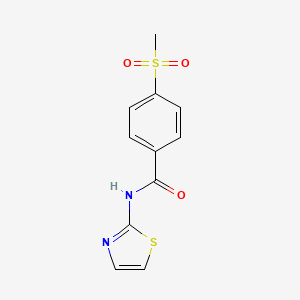

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)
